Androctonin
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
RSVCRQIKICRRRGGCYYKCTNRPY |
Origin of Product |
United States |
Biological Origin and Biosynthesis of Androctonin
Identification of Androctonus australis as the Source Organism
Androctonin, a noteworthy antimicrobial peptide, was first isolated from the scorpion Androctonus australis. portlandpress.comscispace.comresearchgate.net This species, commonly known as the Sahara scorpion, is a member of the Buthidae family within the order Scorpiones. nih.gov The identification of Androctonus australis as the natural source of this compound has been consistently reported in scientific literature. scispace.comresearchgate.netresearchgate.netnih.govencyclopedia.pubmdpi.com Specifically, the Hector strain of this scorpion has been mentioned in relation to the study of its toxins. nih.gov The discovery of this compound in this organism has contributed to the broader understanding of the innate immune systems of arachnids. scispace.comnih.gov
The initial characterization of this compound was part of research investigating the molecules responsible for the notable resistance of scorpions to bacterial infections. mdpi.com This peptide is a cationic and hydrophilic molecule composed of 25 amino acid residues, including four cysteine residues that form two disulfide bridges. researchgate.netnih.govmdpi.com Its discovery in 1996, alongside other peptides like buthinin, expanded the known repertoire of antimicrobial peptides from scorpions. scispace.com
Table 1: Taxonomic Classification of the Source Organism
| Taxonomic Rank | Classification |
| Kingdom | Eukaryota |
| Phylum | Arthropoda |
| Class | Arachnida |
| Order | Scorpiones |
| Family | Buthidae |
| Genus | Androctonus |
| Species | A. australis |
Data sourced from the National Center for Biotechnology Information (NCBI) taxonomic database. nih.gov
Localization of this compound within Scorpion Biological Systems
Scientific studies have pinpointed the primary location of this compound within the biological systems of Androctonus australis. The peptide is constitutively present in the scorpion's hemolymph, which is the arthropod equivalent of blood. mdpi.com It was specifically isolated from the cell-free hemolymph of scorpions that had not been subjected to immune challenges, indicating its role as a constant component of the scorpion's innate defense mechanism. scispace.comresearchgate.netnih.gov
While some sources broadly mention the presence of antimicrobial peptides in scorpion venom, detailed investigations into this compound have specified its origin from the hemolymph. researchgate.netmdpi.comnih.gov One study explicitly notes that this compound is isolated from the hemolymph, but not the venom, of Androctonus australis. uq.edu.au This distinction is crucial as it suggests a different physiological role for this compound compared to the toxins typically found in venom, which are primarily used for predation and defense against larger threats. The presence of this compound in the hemolymph supports its function in combating microbial pathogens that may enter the scorpion's body. nih.gov
Methodologies for this compound Isolation and Purification from Biological Samples
The isolation and purification of this compound from the hemolymph of Androctonus australis involve a multi-step process combining extraction and chromatographic techniques. The initial step is the collection of hemolymph from the scorpions. researchgate.net
Following collection, an acidic extraction of the hemolymph is performed. researchgate.net This extract then undergoes a preliminary purification step using solid-phase extraction on SepPak C18 cartridges. researchgate.net This step helps to concentrate the peptides and remove other components. researchgate.net
The subsequent and more refined purification is achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net Researchers have utilized columns such as Aquapore OD300 or C8 for this purpose. researchgate.net The fractions containing the antimicrobial activity are identified and collected for further analysis. researchgate.net
Once purified, the peptide is subjected to characterization to determine its primary structure. This has been accomplished using techniques such as Edman degradation for amino acid sequencing, along with mass spectrometry, specifically electrospray ionization mass spectrometry (ES-MS) and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). researchgate.netresearchgate.net For the determination of its three-dimensional structure in solution, conventional two-dimensional proton nuclear magnetic resonance (2D ¹H-NMR) spectroscopy has been employed. nih.govmdpi.com
Table 2: Summary of this compound Isolation and Purification Methods
| Step | Technique | Purpose |
| 1 | Hemolymph Collection | Obtaining the biological source material. |
| 2 | Acidic Extraction | Initial extraction of peptides from the hemolymph. researchgate.net |
| 3 | Solid-Phase Extraction (SepPak C18) | Concentration and initial purification of the peptide fraction. researchgate.net |
| 4 | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | High-resolution purification of this compound. researchgate.net |
| 5 | Edman Degradation & Mass Spectrometry | Determination of the amino acid sequence. researchgate.netresearchgate.net |
| 6 | 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the three-dimensional structure. nih.govmdpi.com |
Molecular Structure and Biophysical Characterization of Androctonin
Androctonin is a cationic antimicrobial peptide originally isolated from the hemolymph of the scorpion Androctonus australis. researchgate.netscispace.comscielo.br It is a 25-residue peptide with a molecular mass of 3076.7 Da. scispace.comscirp.org
Primary Amino Acid Sequence Elucidation and Composition
The determined amino acid sequence of this compound is as follows: Arg-Ser-Val-Cys-Arg-Gln-Ile-Lys-Ile-Cys-Arg-Arg-Arg-Gly-Gly-Cys-Tyr-Tyr-Lys-Cys-Thr-Asn-Arg-Pro-Tyr csbiochina.com
A detailed breakdown of its amino acid composition is provided in the table below.
| Amino Acid | Count |
| Arginine (Arg) | 5 |
| Serine (Ser) | 1 |
| Valine (Val) | 1 |
| Cysteine (Cys) | 4 |
| Glutamine (Gln) | 1 |
| Isoleucine (Ile) | 2 |
| Lysine (B10760008) (Lys) | 2 |
| Glycine (B1666218) (Gly) | 2 |
| Tyrosine (Tyr) | 3 |
| Threonine (Thr) | 1 |
| Asparagine (Asn) | 1 |
| Proline (Pro) | 1 |
| Total Residues | 25 |
Identification of Cysteine Residues and Disulfide Bridge Connectivity
This compound's structure is characterized by the presence of four cysteine residues, which form two crucial disulfide bridges. researchgate.nettandfonline.com These bridges are essential for maintaining the peptide's specific three-dimensional fold. The connectivity of these disulfide bridges has been determined to be between Cys4 and Cys20, and between Cys10 and Cys16. scispace.comscirp.orgtandfonline.com This 1-4 and 2-3 disulfide array is also found in other antimicrobial peptides like tachyplesin and polyphemusin. tandfonline.com
| Disulfide Bridge | Cysteine Residue Pair |
| 1 | Cys4 - Cys20 |
| 2 | Cys10 - Cys16 |
Secondary and Tertiary Structural Conformation
The three-dimensional structure of this compound in solution has been determined using two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy and molecular modeling. researchgate.netscispace.comscirp.org
Role of Disulfide Bridges in Structural Stability
The two disulfide bridges are critical for the structural stability of this compound's β-hairpin fold. uq.edu.au They act as covalent cross-links that hold the two antiparallel β-strands together, a crucial feature in the absence of a significant hydrophobic core. uq.edu.au The Cys4-Cys20 linkage delineates the β-sheet structure, while the Cys10-Cys16 bridge is located within the sheet. tandfonline.com Studies involving the removal of these bridges have demonstrated their importance in maintaining the peptide's conformation, although in some mutant forms, other interactions can partially compensate for their absence. scispace.comscirp.org
Influence of Hydrophilicity and Non-Amphipathic Character on Structure
A distinguishing feature of this compound is its hydrophilic and non-amphipathic nature, which sets it apart from many other lytic peptides. researchgate.netnih.govnih.gov The peptide has eight positive charges distributed across its sequence, contributing to its strong hydrophilic character. researchgate.netscispace.comscirp.org Unlike amphipathic peptides that have distinct hydrophobic and hydrophilic faces, the electrostatic potential around this compound is almost entirely positive. tandfonline.com This lack of amphiphilicity influences its interaction with membranes and is a key aspect of its biophysical profile. researchgate.nettandfonline.comrcsb.org
Advanced Biophysical Characterization Techniques
Advanced biophysical methods have been instrumental in elucidating the structural and dynamic properties of this compound, providing critical insights into its function at a molecular level. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Molecular Dynamics (MD) simulations, and Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy have been employed to characterize its three-dimensional structure, conformational flexibility, and interactions with model membranes.
Table 1: Structural Statistics for the Solution Structure of this compound (PDB: 1CZ6)
| Parameter | Value |
|---|---|
| PDB Accession Code | 1CZ6 pdbj.orgscispace.com |
| Number of Distance Restraints | 238 (112 intra-residue, 82 sequential, 44 medium- and long-range) |
| RMSD from Mean Structure (Backbone atoms, residues 5-21) | 0.43 ± 0.16 Å tandfonline.com |
| RMSD from Mean Structure (All heavy atoms, residues 5-21) | 1.12 ± 0.21 Å tandfonline.com |
| Ramachandran Plot (Most favored regions) | 85.7% tandfonline.com |
| Ramachandran Plot (Additionally allowed regions) | 14.3% tandfonline.com |
Molecular dynamics simulations have provided a dynamic picture of this compound's behavior, both in aqueous solution and in the presence of lipid membranes. researchgate.netnih.gov An early 200-picosecond MD simulation studied the interaction of a single this compound molecule with a hydrated, negatively-charged monolayer of 1,2-dimyristoylphosphatidylglycerol (DMPG), a model for bacterial membranes. tandfonline.comtandfonline.com This simulation offered initial insights into the membrane permeabilization process, showing how the peptide's highly cationic character facilitates initial contact with the anionic lipid headgroups. tandfonline.com
Later, more extensive MD simulations were conducted to compare the stability of potential transmembrane oligomeric states of this compound with other β-hairpin AMPs like Protegrin-1. nih.govresearchgate.net These simulations investigated whether this compound could form stable β-barrel pores or arc-like structures within a membrane. The results indicated that while Protegrin-1 could form stable barrels, this compound oligomers were generally unstable and did not maintain a defined pore structure, suggesting that a β-barrel mechanism is unlikely for this compound. nih.govresearchgate.net Further simulations on an this compound mutant lacking disulfide bridges (andry4) showed that while the β-hairpin fold was largely maintained by hydrogen bonds, the mutant exhibited increased flexibility, highlighting the crucial role of the disulfide bonds in rigidifying the native structure. scirp.orgscispace.com
Table 2: Summary of Key Molecular Dynamics Simulations of this compound
| Study Focus | Simulation System | Simulation Time | Key Findings |
|---|---|---|---|
| Initial Membrane Interaction | 1 this compound + DMPG monolayer | 200 ps | Demonstrated the first steps of membrane association driven by electrostatic interactions. tandfonline.comnih.gov |
| Pore Formation Potential | This compound oligomers in implicit membrane | Not specified | Indicated that this compound does not form stable β-barrels or arcs, unlike Protegrin-1. nih.govresearchgate.net |
| Role of Disulfide Bridges | This compound vs. mutant (andry4) in water | 80 ns | Showed disulfide bridges are key for structural stability, though the β-hairpin fold can be partially maintained without them. scirp.orgscispace.com |
Table 3: Key Findings from ATR-FTIR Spectroscopy of this compound
| Parameter Investigated | Observation |
|---|---|
| Secondary Structure | Adopts a β-sheet conformation when bound to negatively charged lipid vesicles. nih.gov |
| Membrane Localization | Peptide is localized on the membrane surface. nih.gov |
| Effect on Lipid Bilayer | Does not significantly destabilize or disorder the lipid acyl chains. nih.gov |
| Inferred Mechanism | Consistent with a surface-level, detergent-like mechanism of action. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Membrane Interactions
Comparative Structural Analysis with Homologous Beta-Hairpin AMPs
This compound belongs to a family of cationic, cysteine-rich AMPs characterized by a β-hairpin fold. Comparing its structure to homologous peptides from other species, such as Tachyplesins, Polyphemusins, and Protegrins, reveals conserved structural motifs as well as critical differences that likely govern their distinct biological activities. encyclopedia.pubresearchgate.net
Table 4: Structural Comparison of this compound and Tachyplesin-I
| Feature | This compound | Tachyplesin-I |
|---|---|---|
| Source | Scorpion (Androctonus australis) encyclopedia.pub | Horseshoe Crab (Tachypleus tridentatus) encyclopedia.pub |
| Length (Residues) | 25 nih.gov | 17 encyclopedia.pub |
| Core Structure | β-hairpin with 2 disulfide bonds nih.gov | β-hairpin with 2 disulfide bonds encyclopedia.pub |
| Surface Character | Strongly hydrophilic, not amphiphilic researchgate.nettandfonline.com | Distinctly amphiphilic researchgate.netnih.gov |
| Proposed Membrane Orientation | Parallel to membrane surface nih.gov | Parallel to membrane surface nih.gov |
Polyphemusins (from the horseshoe crab Limulus polyphemus) and Protegrins (from porcine leukocytes) are also members of the β-hairpin AMP family and serve as important benchmarks for structural and functional comparison. encyclopedia.pubgeneticsmr.com Like this compound, they all possess a rigid β-sheet structure stabilized by two disulfide bridges. encyclopedia.pubejbiotechnology.info Sequence alignments show conserved cysteine positions and a generally cationic nature. encyclopedia.pub
Table 5: Comparative Features of this compound, Polyphemusin-II, and Protegrin-I
| Feature | This compound | Polyphemusin-II | Protegrin-I |
|---|---|---|---|
| Source | Scorpion encyclopedia.pub | Horseshoe Crab encyclopedia.pub | Porcine Leukocytes encyclopedia.pub |
| Length (Residues) | 25 encyclopedia.pub | 18 encyclopedia.pub | 18 encyclopedia.pub |
| Pore-Forming Ability (in silico) | Unlikely to form stable β-barrels nih.govresearchgate.net | Unlikely to form stable β-barrels nih.gov | Can form stable β-barrels nih.govresearchgate.net |
| Key Structural Difference | Predominantly hydrophilic surface tandfonline.com | β-hairpin structure encyclopedia.pub | Clear amphipathic separation of faces nih.gov |
Analysis of Conserved Structural Motifs across Scorpion AMPs
The structural framework of this compound is crucial to its biological function. A detailed examination of its primary, secondary, and tertiary structures reveals key features that contribute to its antimicrobial efficacy.
Primary Structure
| Property | Value |
| Amino Acid Residues | 25 |
| Molecular Formula | C129H211N47O33S4 |
| Molecular Weight | 3076.60 Da |
| Positively Charged Residues | 8 |
| Cysteine Residues | 4 |
Secondary Structure
The secondary structure of this compound is dominated by a well-defined, highly twisted antiparallel β-sheet. tandfonline.comresearchgate.net This β-sheet is connected by a more flexible, positively charged turn. tandfonline.comtandfonline.com Specifically, the structure is characterized as a β-hairpin, a common motif in antimicrobial peptides. scirp.orgscispace.com The β-hairpin structure of this compound was determined using two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy and molecular modeling. scirp.orgscirp.org This structural arrangement is crucial for its interaction with microbial membranes. mdpi.com
Tertiary and Quaternary Structure
Biophysical Characterization
This compound's biophysical properties are integral to its function. It is a highly cationic peptide, a characteristic that is believed to facilitate its initial interaction with the negatively charged components of microbial cell walls and membranes. tandfonline.com Despite its potent antimicrobial activity, this compound does not exhibit significant hemolytic activity at concentrations up to 150 µM. scirp.orgscirp.orgscispace.com
| Property | Finding |
| Isoelectric Point (pI) | Calculated to be 10.2 researchgate.net |
| Hemolytic Activity | Low, not significant at concentrations up to 150 µM scirp.orgscirp.orgscispace.com |
| Solubility | Hydrophilic tandfonline.com |
Analysis of Conserved Structural Motifs across Scorpion AMPs
The structure of this compound shares features with a broader family of scorpion antimicrobial peptides, particularly the cysteine-stabilized α-helix/β-sheet (CSαβ) motif. This motif, composed of an α-helix linked to a two- or three-stranded antiparallel β-sheet by disulfide bonds, is a hallmark of many invertebrate defensins and toxins. researchgate.netifremer.frmdpi.com While this compound itself is characterized by a β-hairpin rather than a full CSαβ motif, the principle of cysteine stabilization is a conserved strategy among scorpion AMPs. frontiersin.org
The CSαβ scaffold is found in various scorpion peptides and is believed to have evolved from a common ancestral defensin. ifremer.fr This motif provides a stable framework that can support diverse biological functions, from direct antimicrobial action to ion channel modulation. ifremer.frplos.org For instance, scorpine-like (B1575905) peptides possess a C-terminal region with a CSαβ motif that exhibits K+ channel-blocking activity, while the N-terminal α-helix has antimicrobial properties. plos.orgnih.gov The conservation of cysteine residues and the disulfide bridges they form is a recurring theme in the molecular architecture of scorpion AMPs, highlighting their evolutionary significance and functional versatility. frontiersin.orgmdpi.com
Molecular Mechanisms of Androctonin Activity
Interaction with Microbial Membranes
The primary target of Androctonin is the bacterial cell membrane, a critical barrier for cellular integrity and function. nih.govnih.gov Its mechanism involves a series of interactions that lead to the ultimate demise of the microorganism.
Electrostatic Binding to Negatively Charged Lipid Bilayers
This compound is a highly cationic (positively charged) antimicrobial peptide. researchgate.nettandfonline.com This strong positive charge is fundamental to its mechanism, facilitating an initial electrostatic interaction with the negatively charged components of microbial membranes. mdpi.comfrontiersin.org Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which create a net negative charge on the surface, serving as a powerful attractant for cationic molecules like this compound. frontiersin.orgmdpi.com
This binding is highly selective; studies show that this compound binds exclusively to negatively charged lipid vesicles, which mimics the surface of bacterial cells. nih.govnih.gov This selective electrostatic attraction is a key reason for its targeted activity against bacteria while showing non-hemolytic properties, as mammalian red blood cells have zwitterionic (neutrally charged) outer membranes. nih.govnih.gov The initial binding is driven by these powerful electrostatic forces between the peptide and the microbial surface. frontiersin.orguq.edu.au
Membrane Permeabilization and Disruption Pathways
Following the initial binding, this compound initiates a cascade of events that compromise the structural and functional integrity of the bacterial membrane.
Once bound, this compound causes membrane permeabilization, leading to the leakage of intracellular components. mdpi.com A critical and immediate consequence of this disruption is the efflux of potassium ions (K+) from the bacterial cytoplasm. mdpi.comnih.gov The loss of essential ions like potassium is a hallmark of compromised membrane integrity and contributes significantly to cell death. researchgate.net Research demonstrates that this compound induces the leakage of markers from lipid vesicles, although this process occurs with slow kinetics and at high peptide concentrations. nih.govnih.gov Molecular dynamics simulations and experimental data suggest that after the initial electrostatic interaction, the peptide aligns parallel to the lipid monolayer, which facilitates this permeabilization process. mdpi.comnih.gov
This compound induces an immediate and severe perturbation of the cytoplasmic membrane's permeability properties. nih.govnih.gov This disruption goes beyond simple leakage; it fundamentally alters the bacterial energetic state. nih.govnih.gov The bacterial cytoplasmic membrane is crucial for maintaining the proton motive force, which drives essential processes like ATP synthesis and solute transport. By disrupting the membrane's integrity, this compound causes rapid depolarization and a loss of membrane potential, which in turn inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death. biomol.com
A defining characteristic of this compound is its unique, non-amphipathic structure, which dictates a mode of action distinct from many other antimicrobial peptides. nih.govnih.gov Many antimicrobial peptides are amphipathic, meaning they have distinct hydrophobic and hydrophilic regions that allow them to insert into the lipid bilayer and form pores or channels, often described by "barrel-stave" or "toroidal pore" models.
This compound, however, is a relatively hydrophilic molecule. nih.govnih.gov Structural studies reveal it possesses a highly twisted anti-parallel beta-sheet, but it does not exhibit the distinct amphiphilic character seen in homologous peptides like tachyplesin I. researchgate.nettandfonline.com Its mechanism does not appear to involve the formation of stable, ordered pores. Instead, it is suggested to follow a "carpet-like" model where the peptides accumulate on the bacterial surface, causing tension and disruption without deep insertion, leading to a detergent-like effect that disintegrates the membrane. nih.govnih.govuq.edu.au This is supported by findings that this compound does not significantly affect the order of lipid acyl chains within the membrane, a contrast to the action of many pore-forming peptides. nih.govnih.gov
| Characteristic | This compound | Typical Amphipathic Peptides |
|---|---|---|
| Structure | Hydrophilic, non-amphipathic β-sheet nih.govnih.govtandfonline.com | Amphipathic (distinct hydrophobic/hydrophilic faces) frontiersin.org |
| Initial Interaction | Electrostatic attraction to negative membranes mdpi.comfrontiersin.org | Electrostatic attraction to negative membranes mdpi.com |
| Membrane Disruption Model | Detergent-like, "carpet" model nih.govnih.govuq.edu.au | Pore formation (e.g., barrel-stave, toroidal) mdpi.com |
| Effect on Lipid Order | Does not affect lipid acyl chain order nih.govnih.gov | Often disorders lipid acyl chains |
Perturbation of Bacterial Cytoplasmic Membrane Permeability and Energetic State
Analysis of Microbial Cell Envelope Morphological Changes via Electron Microscopy
The profound impact of this compound on the bacterial membrane is visually confirmed through electron microscopy. nih.govnih.gov This powerful imaging technique allows for the direct observation of ultrastructural damage to bacterial cells upon exposure to the peptide. frontiersin.org
Studies on both Gram-positive and Gram-negative bacteria have shown that this compound treatment leads to a concomitant perturbation of the cell envelope's morphology. nih.govnih.gov Electron micrographs reveal significant structural changes, providing visual evidence of the membrane disruption caused by the peptide. These morphological alterations can include the appearance of blebs on the bacterial surface and a general loss of the distinct, ordered structure of the cell envelope. researchgate.netfrontiersin.org This analysis confirms that this compound's activity culminates in catastrophic physical damage to the bacterial cell's primary defense.
Exploration of Intracellular Targets and Biochemical Pathways
While initial interactions with the cell envelope are crucial, the antimicrobial efficacy of this compound extends to the disruption of vital intracellular processes. This interference with the fundamental biochemical machinery of microbial cells is a key aspect of its potent activity.
Inhibition of Oxygen Consumption and Adenosine (B11128) Triphosphate (ATP) Generation
A critical aspect of this compound's mechanism of action is its ability to cripple the energy-generating processes of pathogenic cells. nih.gov Research has demonstrated that this compound induces a significant decrease in oxygen consumption and the subsequent generation of adenosine triphosphate (ATP). nih.gov By disrupting the pathogen's energetic machinery, this compound effectively shuts down the power supply required for essential cellular functions, leading to cell death. nih.gov This immediate perturbation of the bacterial energetic state is a key factor in its rapid antimicrobial action. nih.govnih.gov
Potential Interactions with Nucleic Acids and Protein Synthesis Machinery (Conceptual)
Conceptually, antimicrobial peptides (AMPs) can exert their effects by crossing the cell membrane and interacting with intracellular targets such as nucleic acids and the protein synthesis machinery. researchgate.net While direct evidence for this compound's interaction with nucleic acids and ribosomes is still being investigated, the possibility remains a key area of conceptual understanding. Some AMPs have been shown to inhibit nucleic acid and protein synthesis, and it is plausible that this compound could operate through a similar, multi-target mechanism. researchgate.netfrontiersin.org The interaction of cationic peptides with negatively charged DNA through unspecific electrostatic interactions has been observed, which could potentially interfere with processes like transcription and translation. units.it
Mechanisms Underlying Selective Activity towards Microbial Cells
A crucial feature of this compound is its selective lytic activity against microbial cells while exhibiting non-hemolytic properties against mammalian erythrocytes. nih.govnih.govnih.gov This selectivity is fundamental to its potential as a therapeutic agent. The primary basis for this selectivity lies in the differences in membrane composition between bacterial and mammalian cells.
This compound's interaction is predominantly with negatively charged lipid vesicles, which are characteristic of bacterial membranes. nih.govnih.gov In contrast, mammalian cell membranes are primarily composed of zwitterionic phospholipids, to which this compound shows significantly less affinity. nih.gov This preferential binding to the anionic surfaces of microbial cells is a key initial step in its mechanism of action. nih.govnih.gov The hydrophilic nature of this compound is also thought to play a role in its specificity for bacterial membranes. researchgate.net
The table below summarizes the key mechanistic features of this compound's activity.
| Mechanistic Feature | Description | Supporting Evidence |
| Target Selectivity | Preferentially interacts with negatively charged lipids found in microbial membranes over the zwitterionic lipids of mammalian cells. | Binds only to negatively charged lipid vesicles. nih.govnih.gov |
| Membrane Permeabilization | Induces perturbation of the cytoplasmic membrane's permeability properties. | Causes leakage of markers from lipid vesicles. nih.govnih.gov |
| Metabolic Interference | Disrupts essential microbial metabolic processes. | General interference with microbial metabolism noted. docsdrive.com |
| Inhibition of Cellular Respiration | Significantly decreases oxygen consumption in pathogenic cells. | Direct measurement of reduced oxygen consumption. nih.gov |
| Inhibition of Energy Production | Abolishes the pathogen's energetic machinery by inhibiting ATP generation. | Significant decrease in ATP generation observed. nih.gov |
Pharmacological Activities of Androctonin: Pre Clinical and Mechanistic Investigations
Broad-Spectrum Antimicrobial Efficacy
Androctonin has demonstrated significant antimicrobial activity against a wide array of microorganisms, including bacteria and fungi. researchgate.netuniprot.orgnih.govtandfonline.com This broad-spectrum efficacy positions it as a promising candidate for the development of new antimicrobial therapies.
Antibacterial Activity against Gram-Positive Bacteria
This compound exhibits potent antibacterial activity against Gram-positive bacteria. uniprot.orgscirp.orgnih.govnih.gov The primary mechanism of action involves the disruption of the bacterial cell membrane. uniprot.orgnih.gov this compound, a cationic peptide, interacts with the negatively charged components of the bacterial cell wall, such as teichoic acids, leading to membrane permeabilization and subsequent cell death. nih.govfrontiersin.orgmdpi.com
The interaction of this compound with the cytoplasmic membrane of Gram-positive bacteria leads to a rapid perturbation of the membrane's permeability. nih.govnih.gov This disruption affects the cell's energetic state and morphology, ultimately leading to bacterial lysis. nih.gov Studies have shown that this compound's efficacy is linked to its strong hydrophilic nature. researchgate.net
Table 1: Investigated Gram-Positive Bacteria and this compound's Activity
| Gram-Positive Bacteria Strain | Observed Effect of this compound |
|---|---|
| Staphylococcus aureus | Inhibition of growth. remedypublications.commdpi.com |
| Streptococcus agalactiae | Inhibition of growth. remedypublications.com |
Antibacterial Activity against Gram-Negative Bacteria
This compound is also effective against Gram-negative bacteria, although sometimes at higher concentrations compared to Gram-positive bacteria. uniprot.orgscirp.orgnih.govnih.gov The outer membrane of Gram-negative bacteria, composed of lipopolysaccharides (LPS), presents an additional barrier. frontiersin.org However, the cationic nature of this compound facilitates its interaction with the negatively charged LPS, allowing it to traverse the outer membrane and reach the cytoplasmic membrane. nih.govfrontiersin.org
Once at the cytoplasmic membrane, this compound induces permeability changes, similar to its action on Gram-positive bacteria, leading to cell death. nih.govnih.gov Electron microscopy has revealed morphological changes in the cell envelope of Gram-negative bacteria upon treatment with this compound. nih.govnih.gov
Table 2: Investigated Gram-Negative Bacteria and this compound's Activity
| Gram-Negative Bacteria Strain | Observed Effect of this compound |
|---|---|
| Escherichia coli | Perturbation of cytoplasmic membrane permeability and inhibition of growth. nih.govremedypublications.commdpi.com |
Antifungal Activity against Yeast and Filamentous Fungi
In addition to its antibacterial properties, this compound demonstrates significant antifungal activity against a range of yeasts and filamentous fungi. uniprot.orgnih.govscirp.org Its mechanism of action against fungi also involves membrane disruption. uniprot.org
This compound's ability to combat fungal pathogens, including those resistant to conventional antifungal agents, highlights its potential as a novel antifungal therapeutic. mdpi.comresearchgate.net
Table 3: Investigated Fungi and this compound's Activity
| Fungal Species | Type | Observed Effect of this compound |
|---|---|---|
| Candida albicans | Yeast | Inhibition of growth. mdpi.commdpi.com |
Investigational Antiproliferative and Antitumor Potential (Mechanistic and In Vitro Studies on Cell Lines)
Preliminary in vitro studies have suggested that this compound may possess antiproliferative and antitumor properties. scirp.orgnih.gov Some host defense peptides are known to trigger apoptosis in cancer cells, often through the lysis of the cell membrane or by targeting the mitochondrial membrane. dntb.gov.ua While direct studies on this compound's oncolytic activity are emerging, related peptides have shown the ability to induce apoptosis in cancer cell lines. iemspb.ru The proposed mechanism for some antimicrobial peptides involves the induction of apoptosis, a form of programmed cell death, which is a key target in cancer therapy. mdpi.comnih.gov The potential for this compound to be developed as a therapeutic agent for cancer is an active area of research. iemspb.ruresearchgate.net
Conceptual Antiviral Properties (Mechanistic Studies)
The conceptual antiviral properties of this compound are primarily based on its known mechanisms of action against bacteria and fungi, which involve membrane interaction and disruption. scirp.org While direct evidence of its antiviral efficacy is still under investigation, the ability of similar antimicrobial peptides to interfere with viral envelopes provides a basis for this hypothesis. The disruption of the viral envelope, a lipid membrane surrounding many types of viruses, could inactivate the virus and prevent it from infecting host cells. Further mechanistic studies are required to validate the conceptual antiviral potential of this compound.
Structure Activity Relationship Sar Studies and Analogs of Androctonin
Impact of Amino Acid Substitutions and Sequence Modifications on Biological Potency
Alterations to the amino acid sequence of androctonin and its analogs have a profound impact on their biological potency. The primary structure of this compound is rich in cationic residues, which are distributed throughout the peptide chain, contributing to its strong hydrophilic nature. researchgate.netscirp.org
Studies on various antimicrobial peptides have shown that substituting specific amino acids can enhance desired characteristics. For example, in analogs of the scorpion-derived peptide Stigmurin, replacing serine and glycine (B1666218) with lysine (B10760008) increased the net positive charge from +2 to +7. frontiersin.org This modification not only boosted antimicrobial activity but also expanded its spectrum to include Gram-negative bacteria, which the native peptide was inactive against. frontiersin.org Similarly, for analogs of AcrAP1 and AcrAP2 from the scorpion Androctonus crassicauda, substituting serine residues with cationic residues enhanced antifungal activity and broadened the antibacterial spectrum to Gram-negative strains. frontiersin.org
Conversely, increasing hydrophobicity through amino acid substitution can sometimes be detrimental. While a certain level of hydrophobicity is necessary for membrane interaction, excessive hydrophobicity can lead to peptide aggregation and a decrease in antimicrobial activity. frontiersin.org For instance, in a series of designed peptides, an analog with alanine (B10760859) substitutions, which has high hydrophilicity, showed a lack of activity attributed to poor amphipathicity. frontiersin.org This highlights the delicate balance between charge and hydrophobicity required for optimal function.
Sequence modifications, such as C-terminal amidation, are another strategy to enhance potency. This modification can increase resistance to proteolytic degradation and stabilize the peptide's structure, which is crucial for its interaction with bacterial membranes. frontiersin.org The length of the peptide sequence is also a factor; shorter peptides are often more efficient at inserting into the cytoplasmic membrane. frontiersin.org
The table below summarizes the effects of various amino acid substitutions on the biological activity of antimicrobial peptides, drawing parallels to the principles guiding this compound research.
| Modification Type | Example | Effect on Biological Potency | Rationale |
| Increased Cationicity | Serine/Glycine to Lysine substitutions in Stigmurin analogs | Enhanced antimicrobial activity and broadened spectrum | Increased positive charge improves interaction with negatively charged bacterial membranes. frontiersin.org |
| Increased Hydrophobicity | Leucine substitutions | Can enhance interaction with bacterial membranes, but excessive hydrophobicity may lead to aggregation and reduced activity. frontiersin.org | Leucine enhances the hydrophobic face of amphipathic structures, aiding membrane insertion. frontiersin.org |
| Reduced Hydrophobicity | Alanine substitutions in designed peptides | Decreased antimicrobial activity | High hydrophilicity can lead to poor amphipathicity, hindering membrane interaction. frontiersin.org |
| C-terminal Modification | Amidation | Increased stability and resistance to proteolysis | Protects against degradation by exopeptidases and can stabilize peptide conformation. frontiersin.org |
Role of Disulfide Bridge Integrity in Antimicrobial and Selectivity Profiles
This compound's three-dimensional structure is stabilized by two crucial disulfide bridges, linking Cys4 to Cys20 and Cys10 to Cys16. scirp.orgscispace.com These bonds are essential for maintaining the β-hairpin conformation, which in turn dictates the peptide's antimicrobial activity and selectivity. scirp.orgresearchgate.net The integrity of these disulfide bonds is a common focus in SAR studies of β-sheet AMPs. mdpi.comubc.ca
The disruption of these bridges, either through chemical reduction or by replacing cysteine residues with other amino acids, often leads to a significant loss of antimicrobial potency. ubc.ca For example, studies on tachyplesin, a structurally similar peptide, showed that linearization through chemical protection of cysteine residues resulted in reduced antimicrobial and antiviral activity. ubc.ca This suggests that the rigid, folded structure is necessary for effective interaction with the microbial target.
The disulfide bonds also play a role in the selectivity of this compound for microbial cells over host cells (e.g., red blood cells). The specific β-hairpin structure stabilized by these bonds is more selective for the negatively charged membranes of bacteria compared to the zwitterionic membranes of mammalian cells. researchgate.net Linearized analogs often exhibit altered membrane interaction profiles, which can affect their selectivity. ubc.ca
The table below details the significance of disulfide bridges in this compound and related peptides.
| Peptide State | Structural Characteristics | Impact on Antimicrobial Activity | Impact on Selectivity |
| Native this compound (Intact Disulfide Bridges) | Rigid, well-defined β-hairpin structure. nih.gov | High potency against Gram-positive and Gram-negative bacteria. researchgate.net | High selectivity for bacterial membranes over mammalian cells; non-hemolytic. nih.govnih.gov |
| Linearized Analogs (Disrupted Disulfide Bridges) | Unfolded or adopts alternative conformations (e.g., α-helical in some environments). ubc.ca | Generally reduced antimicrobial activity. ubc.ca | Can lead to altered membrane interactions and potentially reduced selectivity. ubc.ca |
| Mutants with Cysteine Substitutions (e.g., "andry4") | Can retain β-hairpin fold through other interactions, but with increased flexibility. scirp.orgscispace.com | Likely reduced, as the specific rigid conformation is often key to potency. | Potentially altered due to changes in conformation and flexibility. |
Evaluation of D-Amino Acid Enantiomers: Activity Retention and Implications
To probe the mechanism of action of this compound, researchers have synthesized its enantiomer, a version composed entirely of D-amino acids instead of the natural L-amino acids. nih.govnih.gov The evaluation of such enantiomers provides valuable insights into whether the peptide's activity relies on interaction with a specific chiral target, such as a protein receptor, or on a less specific interaction with the lipid bilayer of the cell membrane.
Remarkably, the all-D-amino acid enantiomer of this compound was found to retain high antimicrobial activity, causing an immediate disturbance in the permeability of the bacterial cell membrane. nih.govcdnsciencepub.comresearchgate.net This preservation of activity strongly suggests that this compound does not interact with a specific chiral protein receptor on the bacterial surface. nih.gov Instead, its mechanism is likely based on interactions with the lipid components of the cell membrane, which are achiral. nih.govcore.ac.uk This finding is consistent with the proposed mode of action for many antimicrobial peptides that target the cell membrane.
The use of D-amino acids in peptide design is a well-established strategy to increase resistance to proteolytic degradation by host and bacterial proteases, which are stereospecific for L-amino acids. cdnsciencepub.com The fact that the D-enantiomer of this compound is fully active makes it a promising candidate for further development, as it would likely exhibit enhanced stability in biological environments. researchgate.net
Studies on other antimicrobial peptides have shown similar results, where D-enantiomers or diastereomers (peptides containing a mix of L- and D-amino acids) maintain or even enhance antimicrobial activity while being less susceptible to enzymatic degradation. cdnsciencepub.comfrontiersin.org
| This compound Analog | Composition | Antimicrobial Activity | Implication for Mechanism of Action |
| Native this compound | All L-amino acids | High | The specific 3D structure is crucial for activity. |
| Enantiomeric this compound | All D-amino acids | High activity retained nih.govcdnsciencepub.comresearchgate.net | The target is likely achiral, such as the lipid membrane, rather than a specific protein receptor. nih.gov |
Correlation between Hydrophilicity/Non-Amphipathicity and Specific Antimicrobial Mechanism
A defining characteristic of this compound that sets it apart from many other antimicrobial peptides is its highly hydrophilic and non-amphipathic nature. nih.govnih.gov Most membrane-active AMPs are amphipathic, meaning they have distinct hydrophobic and hydrophilic faces, which allows them to insert into and disrupt lipid bilayers via mechanisms like the "barrel-stave" or "carpet" models. This compound's lack of a significant hydrophobic surface suggests a different mode of action. nih.govresearchgate.net
The antimicrobial efficacy of this compound is closely related to its strong hydrophilicity and the presence of eight positive charges distributed across its sequence. researchgate.netscirp.org This high cationic charge facilitates a strong initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov
Experimental evidence shows that this compound binds specifically to negatively charged lipid vesicles, whereas it has little interaction with zwitterionic vesicles that mimic mammalian cell membranes. nih.govnih.gov This interaction explains its selective lytic activity against bacteria and its non-hemolytic character. nih.govnih.gov Upon binding, this compound perturbs the permeability of the cytoplasmic membrane, leading to a disruption of the cell's energetic state and morphological changes in the cell envelope. nih.gov However, the leakage of cellular contents is slow and occurs at high peptide concentrations, which contrasts with the rapid, efficient leakage caused by typical amphipathic peptides. nih.gov
Infrared spectroscopy studies have revealed that this compound adopts a β-sheet structure within membranes but, importantly, does not significantly disorder the lipid acyl chains. nih.govnih.gov This finding supports a mechanism that is different from the detergent-like effect of many amphipathic peptides. It is hypothesized that its action may involve the formation of transient pores or disruptions without causing a complete micellization of the membrane. The peptide's small size and hydrophilic character are considered favorable properties for its potential therapeutic use. nih.gov
| Physicochemical Property | Structural Feature | Correlation with Antimicrobial Mechanism |
| Hydrophilicity | Abundance of polar and charged amino acid residues. | Allows the peptide to remain soluble in aqueous environments and interact with the bacterial surface. |
| High Cationic Charge (+8) | Eight positively charged residues (Lys, Arg) distributed along the sequence. scirp.org | Drives initial electrostatic binding to negatively charged bacterial membranes. nih.gov This is a key factor in its selectivity for microbial cells. nih.gov |
| Non-amphipathicity | Lack of a distinct hydrophobic face in its 3D structure. tandfonline.comresearchgate.net | Suggests a mechanism different from classic membrane-inserting peptides. Action is likely at the membrane surface or involves transient disruptions rather than stable pore formation. nih.gov |
Rational Design and Synthesis of this compound Derivatives for Modulating Activity
The unique structural and functional properties of this compound make it an excellent scaffold for the rational design and synthesis of new antimicrobial agents. mdpi.comasm.org The goal of such design is to create derivatives with modulated activity, such as enhanced potency, broader spectrum, increased stability, or improved selectivity. mdpi.comfrontiersin.org
One approach involves creating synthetic peptides that mimic the structural features of cyclic β-sheet peptides like this compound. asm.org For example, researchers have designed synthetic peptides with tandemly repeated sequences of alternating cationic and nonpolar residues, intended to bind to bacterial lipopolysaccharide (LPS). nih.gov These designs aim to preserve the amphipathic β-hairpin-like structure that is crucial for binding to bacterial membranes. asm.org
Another strategy is to modify the amino acid sequence to fine-tune the physicochemical properties of the peptide. This can involve:
Altering the net charge: As seen with analogs of other scorpion peptides, increasing the number of cationic residues can boost antimicrobial activity and broaden the spectrum. frontiersin.org
Modulating hydrophobicity: Systematically replacing residues to alter the hydrophobic moment can optimize the balance between membrane interaction and solubility, potentially increasing potency while minimizing toxicity. frontiersin.org
Introducing non-natural amino acids: The incorporation of D-amino acids or other non-proteinogenic amino acids can enhance proteolytic stability, a key consideration for therapeutic applications. cdnsciencepub.comfrontiersin.org
Peptide cyclization: Cyclizing the peptide backbone can increase stability and reduce hemolytic activity, thereby improving the therapeutic index. nih.gov
Molecular dynamics simulations are a powerful tool in the rational design process, allowing researchers to predict how specific modifications will affect the peptide's 3D structure and its interactions with membranes before undertaking costly and time-consuming chemical synthesis. mdpi.com By understanding the SAR of this compound, scientists can design new molecules that retain the beneficial attributes of the parent peptide while overcoming potential limitations. mdpi.com
Advanced Research Methodologies and Future Directions in Androctonin Studies
Application of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Profiling of Venom Components
The advent of "omics" technologies, particularly proteomics and transcriptomics, has revolutionized the study of scorpion venom, providing a deep and comprehensive profile of its complex components. mdpi.compjoes.com This large-scale investigation, often termed "venomics," facilitates the decomplexation of venom composition and the discovery of novel bioactive molecules, including antimicrobial peptides like Androctonin. mdpi.com
Transcriptomic analysis of venom glands from various scorpion species, including those of the Androctonus genus, has been instrumental in identifying the gene sequences that code for venom peptides. pjoes.comnih.gov By sequencing the mRNA from these glands, researchers can create a library of potential venom components, revealing a remarkable diversity of peptides. mdpi.comnih.gov For instance, a transcriptomic and proteomic analysis of the venom from Androctonus bicolor led to the discovery of 103 novel putative venom peptides. nih.gov This approach not only identifies known toxin families but also uncovers entirely new peptide structures. nih.gov
Proteomic techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (ESI-MS), are then used to identify and quantify the actual peptides and proteins present in the venom. mdpi.commdpi.com This combination of transcriptomics and proteomics provides a powerful tool for a complete inventory of venom components, confirming that the peptides predicted from the transcriptome are indeed expressed. mdpi.com For example, analysis of Androctonus mauritanicus venom revealed approximately 410 molecular masses, with a significant portion falling within the typical size range of antimicrobial peptides. mdpi.com
Integration of Computational Chemistry and In Silico Design for Novel this compound-Inspired Peptides
Computational chemistry and in silico design have become indispensable tools for the rational design of novel peptides inspired by natural templates like this compound. sathyabama.ac.in These methods allow researchers to predict the structure and properties of molecules, guiding the synthesis of analogs with enhanced activity and reduced toxicity. sathyabama.ac.inmdpi.comresearchgate.net
In silico techniques are widely used to design and evaluate peptide analogs before their chemical synthesis, saving significant time and resources. mdpi.comresearchgate.net For example, in studies on the scorpion peptide Stigmurin, researchers used in silico analysis to design analogs with higher net charges and hydrophobic moments, which were predicted to have increased antimicrobial activity. mdpi.comresearchgate.net These predictions were later confirmed through experimental testing. mdpi.com This same approach can be applied to this compound to create novel peptide sequences with potentially improved therapeutic profiles.
Molecular dynamics simulations are a key component of this in silico approach, allowing for the study of peptide-membrane interactions at an atomic level. nih.govmdpi.com Simulations of this compound with a lipid monolayer have provided insights into the initial steps of membrane permeabilization. nih.govresearchgate.net By modifying the amino acid sequence of this compound in silico and simulating its interaction with bacterial membrane models, scientists can screen for variants with stronger binding and disruptive capabilities. ufrn.brdntb.gov.ua
The use of computational tools extends to predicting the three-dimensional structures of peptides, which is crucial for understanding their function. mdpi.com These computational models, combined with experimental data from techniques like circular dichroism, provide a detailed picture of the peptide's conformation in different environments. mdpi.comresearchgate.net
Development of Advanced In Vitro Models for Studying Peptide-Membrane Interactions
Understanding the interaction of this compound with microbial membranes is fundamental to elucidating its mechanism of action. Advanced in vitro models that mimic biological membranes are critical for these investigations. mdpi.comcore.ac.uk These models allow for detailed studies of peptide binding, insertion, and membrane disruption in a controlled environment.
Commonly used model membranes include lipid monolayers, liposomes (unilamellar vesicles), and giant unilamellar vesicles (GUVs). nih.govmdpi.com Monolayer studies, where a single layer of lipids is formed at an air-water interface, were used in early molecular dynamics simulations of this compound to observe its initial interactions with lipids. nih.govresearchgate.net
Liposomes, which are spherical vesicles composed of a lipid bilayer, are versatile models for studying membrane permeability. mdpi.com Researchers can encapsulate fluorescent dyes within liposomes and measure their release upon the addition of a peptide like this compound, providing a direct measure of membrane disruption. mdpi.com The lipid composition of these vesicles can be tailored to mimic either bacterial or eukaryotic membranes, allowing for studies on the selectivity of the peptide. ufrn.br
Giant unilamellar vesicles (GUVs) offer the advantage of being large enough to be observed under a microscope, enabling real-time visualization of peptide-membrane interactions and the kinetics of pore formation. mdpi.com The use of microfluidic devices in conjunction with GUVs allows for high-throughput analysis of these interactions at the single-vesicle level. mdpi.com
These in vitro models are essential for understanding the structural features of this compound that govern its interaction with membranes and for screening novel analogs designed through computational methods. frontiersin.orgnih.gov
Exploration of Synergistic Effects with Other Antimicrobial Agents
The combination of antimicrobial peptides (AMPs) like this compound with conventional antibiotics is a promising strategy to combat the rise of antibiotic-resistant bacteria. researchgate.netnih.gov This approach can enhance the efficacy of existing drugs, reduce the required dosages, and potentially slow the development of resistance. nih.govam-online.org
The principle behind this synergy often lies in the different mechanisms of action of the two agents. dovepress.com AMPs, including this compound, primarily act by disrupting the bacterial membrane. researchgate.netscispace.com This membrane permeabilization can facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. nih.govfrontiersin.org
Studies on other AMPs have demonstrated significant synergistic effects when combined with antibiotics like vancomycin, ciprofloxacin, and azithromycin (B1666446) against multidrug-resistant bacteria. dovepress.comfrontiersin.orgbrieflands.com For example, the combination of the AMP DP7 with azithromycin showed a synergistic effect against resistant Staphylococcus aureus strains. dovepress.com While specific studies on this compound in combination therapy are not as prevalent, the established principles for AMPs strongly suggest its potential for synergistic interactions. researchgate.net
Checkerboard assays are a standard in vitro method used to quantify the synergistic effects of two antimicrobial agents. dovepress.combrieflands.com This method involves testing various combinations of concentrations of the peptide and the antibiotic to determine if their combined effect is greater than the sum of their individual effects. am-online.org Future research should focus on systematically evaluating the synergistic potential of this compound with a broad range of antibiotics against clinically relevant pathogens.
| Peptide/Compound | Antibiotic | Organism | Observed Effect |
| Punica granatum extract | Amoxicillin | A. actinomycetemcomitans | Synergy jidc.org |
| Punica granatum extract | Metronidazole | P. gingivalis | Synergy jidc.org |
| Dendrocin-ZM1 (DZM1) | Vancomycin | MRSA | Synergy brieflands.com |
| DP7 | Azithromycin | S. aureus, P. aeruginosa | Synergy dovepress.comfrontiersin.org |
| S1-Nal | Vancomycin, Ciprofloxacin | E. faecium, A. baumannii, E. coli | Synergy frontiersin.org |
Identification of Novel this compound Variants or Related Peptides from Scorpion Species
The vast biodiversity of scorpion species represents a largely untapped resource for the discovery of novel antimicrobial peptides, including variants of this compound or entirely new but related peptides. mdpi.comoup.com Modern "omics" technologies are the key to unlocking this potential. mdpi.com
Transcriptomic and proteomic analyses of the venom from different scorpion species, particularly within the Buthidae family to which Androctonus belongs, are powerful strategies for identifying new peptide sequences. nih.govmdpi.comfrontiersin.org For instance, a comparative analysis of venom from different Mesobuthus species revealed several new α-helical linear peptides with potent antimicrobial activity. frontiersin.org Similarly, a comprehensive study of Androctonus bicolor venom uncovered a wide array of new venom peptides, highlighting the unique diversity even within the same genus. nih.gov
The discovery of new peptides is not limited to scorpions from the same geographical region. A study on the venom of the Moroccan scorpion Androctonus mauritanicus provided an extensive mass fingerprint of its components, revealing hundreds of distinct peptides. mdpi.com By comparing the sequences of newly discovered peptides to known AMPs like this compound, researchers can identify conserved motifs and novel structural features that may confer enhanced or different activities. scispace.com
Recent research on the venom of Androctonus amoreuxi not only generated the first annotated reference transcriptome for its venom gland but also led to the characterization of twelve previously undescribed venom peptides. nih.gov This highlights the continuous potential for discovering novel peptides even in well-studied genera.
Open Questions and Emerging Avenues for this compound Academic Research
Despite the progress in understanding this compound, several key questions remain, opening up exciting avenues for future academic research. A primary area of focus will be to continue to unravel the precise molecular details of its interaction with bacterial membranes and to understand the basis of its selectivity for microbial over mammalian cells.
A significant emerging trend is the application of machine learning and deep learning algorithms for the discovery and design of new AMPs. nih.govresearchgate.netmdpi.com These computational approaches can analyze vast datasets of peptide sequences and their activities to predict novel, highly potent, and selective antimicrobial agents inspired by the structure of this compound.
Further exploration of the synergistic interactions of this compound with a wider range of conventional and novel antimicrobial agents is crucial. tandfonline.com Research should also extend to investigating its efficacy against biofilms, which are a major challenge in clinical settings. tandfonline.com
The development of more sophisticated in vitro and in vivo models will be essential for a more accurate prediction of this compound's therapeutic potential. This includes the use of complex, multi-species biofilm models and advanced animal models of infection.
Finally, a deeper dive into the venom of a wider variety of scorpion species, using advanced omics technologies, will undoubtedly lead to the discovery of new this compound variants and other novel AMPs. oup.comscience.gov This will not only expand our library of potential therapeutic agents but also provide greater insight into the evolution of these fascinating molecules.
Q & A
Basic Research Questions
Q. How does the β-hairpin secondary structure of Androctonin contribute to its antimicrobial activity, and what methods are used to validate this relationship?
- Methodological Answer : The β-hairpin structure is stabilized by disulfide bridges (Cys4–Cys18 and Cys10–Cys16) and hydrogen bonds (HBs). Molecular dynamics (MD) simulations and root-mean-square deviation (RMSD) analyses are critical for validating structural stability. For example, Cα distance measurements between residues (e.g., Tyr10–Tyr16 in mutants) and Ramachandran angle distributions confirm retention of the β-hairpin despite cysteine substitutions. Comparative studies with mutants (e.g., andry4) show compensatory mechanisms like increased HB occurrences (82.3% to 90.0%) and π-π interactions .
Q. What experimental models are commonly employed to study this compound’s interaction with microbial membranes?
- Methodological Answer : In vitro assays using lipopolysaccharide (LPS)-enriched lipid bilayers mimic bacterial membranes. Circular dichroism (CD) spectroscopy monitors structural changes upon membrane binding, while fluorescence anisotropy measures peptide insertion depth. Computational models, such as coarse-grained MD simulations, complement experimental data by visualizing dynamic interactions at atomic resolution .
Q. What modifications are typically introduced to this compound to study its structure-function relationships, and how do these alter bioactivity?
- Methodological Answer : Cysteine-to-tyrosine substitutions (e.g., andry4 mutant) disrupt disulfide bridges while preserving β-hairpin stability via compensatory HBs and aromatic side-chain interactions. Activity assays (e.g., minimum inhibitory concentration [MIC] tests) compare wild-type and mutant peptides. Reduced antimicrobial efficacy in mutants highlights the dual role of disulfide bridges in structural integrity and target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data between this compound and its mutants across different studies?
- Methodological Answer : Discrepancies in RMSD values or HB patterns may arise from simulation parameters (e.g., force fields, solvation models). Cross-validation using multiple techniques—NMR spectroscopy for experimental structural data, MD simulations for dynamic behavior—is essential. For example, conflicting HB occurrences (e.g., Arg13–Gly16 in thanatin vs. thany2) require statistical analysis of trajectory data and energy threshold adjustments (>10 kJ·mol⁻¹ for side-chain interactions) .
Q. What methodological challenges arise when studying this compound’s dynamic behavior in aqueous versus membrane-bound states?
- Methodological Answer : Aqueous simulations often show greater N-/C-terminal flexibility (high RMSD in "tail" regions), while membrane-bound states exhibit restricted motion. Challenges include modeling lipid-peptide interactions accurately. Hybrid approaches, such as umbrella sampling for free energy calculations, quantify insertion barriers. Time-resolved fluorescence quenching (TRFQ) experimentally validates simulation-predicted conformational changes .
Q. How do compensatory mechanisms in cysteine-deficient this compound mutants maintain structural stability, and what analytical tools quantify these effects?
- Methodological Answer : Tyrosine substitutions (e.g., andry4) introduce π-π interactions (e.g., Tyr10–Tyr16) and strengthen HBs (e.g., Asn12–Lys17). Interaction energies (>10 kJ·mol⁻¹) and distance matrices (e.g., Cα(Tyr10)–Cα(Tyr16)) are calculated from MD trajectories. Free energy perturbation (FEP) or molecular mechanics Poisson-Boltzmann (MM/PBSA) analyses quantify contributions of specific residues to stability .
Q. What statistical frameworks are recommended for analyzing conflicting data on this compound’s conformational flexibility?
- Methodological Answer : Multivariate analysis (e.g., principal component analysis [PCA]) of MD trajectory clusters identifies dominant conformational states. Bootstrapping methods assess robustness of HB occurrence rates. Contradictory Ramachandran angle distributions (e.g., bimodal Ψ/Φ angles in polyphemusin-I) are resolved by comparing energy landscapes via Markov state models (MSMs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
